2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a bicyclic structure containing a sulfur atom, and various functional groups that contribute to its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the STING protein . STING is a crucial immune-related protein located in the endoplasmic reticulum .
Mode of Action
Upon activation by its agonists, including this compound, STING triggers the IRF and NF-κB pathways . The compound forms two typical hydrogen bonds, π-π stacking interactions, and π-cation interactions with the CDN binding domain of the STING protein .
Pharmacokinetics
The compound’s interaction with the sting protein suggests it has sufficient bioavailability to reach its target within the cell .
Action Environment
The environment in which this compound operates is primarily the internal cellular environment, specifically the endoplasmic reticulum where the STING protein is located . The compound’s action, efficacy, and stability could be influenced by various factors within this environment, including pH, temperature, and the presence of other biomolecules.
Preparation Methods
The synthesis of 2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the carboxamide group: This step often involves the reaction of the benzo[b]thiophene derivative with an appropriate amine under conditions that promote amide bond formation.
Functionalization with methoxy groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
These reactions can produce a range of products, depending on the specific conditions and reagents used.
Scientific Research Applications
2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study biological pathways and mechanisms, providing insights into cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar compounds to 2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include other benzo[b]thiophene derivatives with different functional groups. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 2-(2-hydroxybenzamido)-N-(2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-(2-chlorobenzamido)-N-(2-chloroethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-12-11-21-19(24)17-14-8-4-6-10-16(14)27-20(17)22-18(23)13-7-3-5-9-15(13)26-2/h3,5,7,9H,4,6,8,10-12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOGQFWMKKKAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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